[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
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Description
“[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” is a synthetic compound . It’s part of a class of compounds known as thiophene derivatives .
Chemical Reactions Analysis
The specific chemical reactions involving “[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” are not detailed in the available resources. Thiophene derivatives, in general, can undergo various chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
Practical Preparation and Efficiency : One study detailed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a related compound, demonstrating operational simplicity and avoidance of strong bases, which might have implications for the synthesis of closely related chemicals like "[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate" (Masakazu Kogami & N. Watanabe, 2011).
Fluorescence Properties : Another study synthesized and characterized Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, investigating its novel fluorescence properties, which could suggest potential applications in material science or as fluorescent markers (Guo Pusheng, 2009).
Material Science Applications
Dyeing Polyester Fibres : Research on novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers demonstrated the potential of thiophene derivatives in textile applications, producing various shades with good fastness properties (O. Iyun et al., 2015).
Organic Synthesis
Gewald Synthesis : A study on the one-pot Gewald reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate produced 2-Aminothiophene-3-carboxylates bearing various aryl groups, highlighting a versatile method for synthesizing aminothiophenes (V. Tormyshev et al., 2006).
Pharmaceutical Research
Anticancer Agents : One study explored the structure-activity relationship and molecular mechanisms of a series of compounds, including ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, identifying them as promising candidates for treating cancers with multiple drug resistance (S. Das et al., 2009).
properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-5-7-13(8-6-12)17-15(18)10-20-16(19)14-9-4-11(2)21-14/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODNHFUIOWKDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
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